molecular formula C10H8BrNO B11875156 (7-Bromoquinolin-8-yl)methanol CAS No. 1823338-46-0

(7-Bromoquinolin-8-yl)methanol

Cat. No.: B11875156
CAS No.: 1823338-46-0
M. Wt: 238.08 g/mol
InChI Key: IKWABIOHHHVZIK-UHFFFAOYSA-N
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Description

(7-Bromoquinolin-8-yl)methanol is a brominated quinoline derivative characterized by a methanol (-CH2OH) substituent at the 8-position and a bromine atom at the 7-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in catalysis and medicinal chemistry. The bromine atom enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions, while the methanol group contributes to polarity and hydrogen-bonding capacity, influencing solubility and biological interactions .

Synthesis: The compound is synthesized via nucleophilic substitution or catalytic intramolecular arylation. For example, describes the reaction of 7-bromo-8-hydroxyquinoline with aliphatic bromo alcohols under acidic conditions to yield this compound derivatives . Continuous flow systems () have also been employed to optimize the synthesis of related ((7-bromoquinolin-8-yl)oxy) alcohol derivatives, highlighting advancements in reaction efficiency and yield .

Properties

CAS No.

1823338-46-0

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

(7-bromoquinolin-8-yl)methanol

InChI

InChI=1S/C10H8BrNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-5,13H,6H2

InChI Key

IKWABIOHHHVZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2)Br)CO)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoquinolin-8-yl)methanol typically involves the bromination of 8-hydroxyquinoline followed by the introduction of a methanol group. One common method involves the use of N-bromosuccinimide (NBS) in chloroform to brominate 8-hydroxyquinoline, yielding 7-bromoquinolin-8-ol. This intermediate can then be treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoquinolin-8-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted quinoline derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the bromine atom under appropriate conditions.

Major Products

    Oxidation: 7-Bromoquinolin-8-carboxylic acid.

    Reduction: 7-Hydroxyquinolin-8-ylmethanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Bromoquinolin-8-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-Bromoquinolin-8-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The position of bromine and hydroxyl/methanol groups significantly impacts physicochemical and reactive properties. Key analogs include:

Compound Substituent Positions Key Features Reference
(7-Bromoquinolin-8-yl)methanol Br (C7), -CH2OH (C8) High electrophilicity at C7; hydrogen-bonding capacity from methanol
(5-Bromoquinolin-8-yl)methanol Br (C5), -CH2OH (C8) Reduced steric hindrance at C5; altered electronic distribution
7-Bromo-8-hydroxyquinoline Br (C7), -OH (C8) Higher acidity (phenolic -OH vs. methanol); broader solubility in polar solvents
2-((7-Bromoquinolin-8-yl)oxy)ethanol Br (C7), -O-CH2CH2OH (C8) Ether linkage enhances stability; longer chain increases hydrophilicity

Key Observations :

  • Electrophilic Reactivity : Bromine at C7 (vs. C5) increases electrophilicity at the adjacent C8 position, facilitating nucleophilic substitutions .
  • Solubility: Methanol derivatives exhibit moderate polarity, whereas hydroxyquinolines (e.g., 7-bromo-8-hydroxyquinoline) are more soluble in aqueous systems due to stronger hydrogen bonding .

Physicochemical Properties

  • Molecular Weight: Bromine adds ~80 Da, increasing molecular weight compared to non-halogenated analogs.
  • Toxicity: Methanol-containing compounds may pose toxicity risks via metabolic oxidation to formaldehyde, as noted in general methanol toxicology (). However, this compound’s toxicity profile remains understudied compared to simpler alcohols like methanol .

Biological Activity

(7-Bromoquinolin-8-yl)methanol is a compound belonging to the quinoline family, characterized by a bromine atom at the 7th position and a methanol group at the 8th position of the quinoline ring. This unique structure imparts significant biological activity, particularly in antimicrobial and anticancer domains. The following sections detail its synthesis, biological mechanisms, and research findings.

  • Molecular Formula : C₁₀H₈BrNO
  • Molecular Weight : 238.08 g/mol
  • Appearance : White to off-white powder, soluble in organic solvents like ethanol and methanol.

Synthesis

The synthesis of this compound typically involves:

  • Bromination : A bromine atom is introduced into the quinoline structure.
  • Methanol Addition : The methanol group is added through a reduction process.

This compound can be synthesized through various methods, including reactions involving N-bromosuccinimide (NBS) and other reagents under controlled conditions to optimize yield and purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve interference with DNA synthesis in bacteria, leading to cell death .

Table 1: Antimicrobial Activity Against Various Strains

Bacterial StrainInhibition Zone (mm)Standard Drug Inhibition Zone (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527
Pseudomonas aeruginosa2324

Anticancer Activity

In anticancer studies, this compound has shown potential in inducing apoptosis in cancer cells. It appears to target specific molecular pathways involved in cell proliferation and survival . The compound's ability to interfere with cellular processes makes it a candidate for further exploration in drug development aimed at treating various cancers.

The biological activity of this compound may involve:

  • DNA Binding : Interacting with DNA to disrupt replication.
  • Enzyme Inhibition : Targeting enzymes critical for cancer cell survival.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a lead compound for developing new antimicrobial and anticancer agents. For instance:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited enhanced activity against antibiotic-resistant strains compared to standard treatments .
  • Anticancer Research : Another investigation revealed that this compound derivatives could significantly reduce tumor growth in preclinical models, suggesting a promising avenue for cancer therapy .

Comparison with Similar Compounds

This compound shares structural similarities with other quinoline derivatives but exhibits unique properties due to its specific substitutions.

Table 2: Comparison with Similar Compounds

Compound NameKey Features
(7-Chloroquinolin-8-yl)methanolContains chlorine instead of bromine
(7-Fluoroquinolin-8-yl)methanolContains fluorine at the 7th position
(6-Bromoquinolin-8-yl)methanolBromine atom at a different position

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